molecular formula C15H16N2O2 B2596220 3-cyclopropyl-1-(2-methylallyl)quinazoline-2,4(1H,3H)-dione CAS No. 2195937-15-4

3-cyclopropyl-1-(2-methylallyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2596220
M. Wt: 256.305
InChI Key: UZMAEZKGDWFTCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclopropyl-1-(2-methylallyl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPQ and has a unique chemical structure that makes it ideal for scientific research.

Scientific Research Applications

Antimicrobial and Anticancer Applications

Quinazoline-2,4(1H,3H)-dione derivatives have been explored for their antimicrobial properties, particularly in combating antibiotic resistance. One study synthesized a series of these compounds to evaluate their effectiveness against gyrase-resistant mutants of Escherichia coli. The research highlighted that certain dione features, such as a 3-amino group, significantly lowered the antimicrobial minimum inhibitory concentration (MIC) in both wild-type and mutant strains, suggesting a promising avenue for developing new antibiotics (German et al., 2008).

Additionally, these derivatives have shown potential in cancer therapy. A study focused on the synthesis and cytotoxic evaluation of novel quinazolinone derivatives, including quinazoline-2,4(1H,3H)-diones, against MCF-7 and HeLa cell lines. The findings indicated that almost all compounds exhibited cytotoxic activity, with certain derivatives displaying notably high effectiveness, pointing to their potential as anticancer agents (Poorirani et al., 2018).

Green Chemistry and Sustainable Synthesis

The development of environmentally friendly synthesis methods for these compounds is also a significant area of research. A review emphasized the chemical fixation of CO2 to 2-aminobenzonitriles as a novel strategy for synthesizing quinazoline-2,4(1H,3H)-diones, showcasing advances in green chemistry that facilitate the production of these heterocyclic compounds (Vessally et al., 2017).

Novel Synthetic Methods

Innovative synthetic methodologies have been developed to enhance the efficiency of producing quinazoline-2,4(1H,3H)-diones. For example, a study explored the use of ionic liquids as dual solvent-catalysts for the synthesis of these diones from CO2 at atmospheric pressure, demonstrating a high-yield, efficient process that aligns with the principles of green chemistry (Lu et al., 2014).

properties

IUPAC Name

3-cyclopropyl-1-(2-methylprop-2-enyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10(2)9-16-13-6-4-3-5-12(13)14(18)17(15(16)19)11-7-8-11/h3-6,11H,1,7-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMAEZKGDWFTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2C(=O)N(C1=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopropyl-1-(2-methylallyl)quinazoline-2,4(1H,3H)-dione

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